molecular formula C10H11BrO2 B1603192 7-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol CAS No. 1261999-53-4

7-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol

Cat. No. B1603192
M. Wt: 243.1 g/mol
InChI Key: QGEPJFQBBYSBQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol” is a chemical compound with the CAS Number: 1261999-53-4. It has a molecular weight of 243.1 and its IUPAC name is the same as the common name . The compound is solid at room temperature .


Molecular Structure Analysis

The InChI code for “7-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol” is 1S/C10H11BrO2/c11-7-3-4-10-8 (6-7)9 (12)2-1-5-13-10/h3-4,6,9,12H,1-2,5H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“7-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol” is a solid at room temperature . More detailed physical and chemical properties are not available in the sources I have access to.

Scientific Research Applications

Pharmacological Potential in Neurological Disorders

Research indicates the potential of compounds structurally related to 7-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol in treating neurological disorders. For instance, propoxazepam, which shares a similar brominated benzodiazepine structure, has been investigated for its anti-inflammatory, analgesic, and anticonvulsant properties. Studies conducted on different models of induced inflammation, such as carrageenan-, bradykinin-, and formalin-induced inflammation tests, have shown significant anti-inflammatory activity, suggesting its applicability in managing pain and convulsions associated with various neurological conditions (Golovenko et al., 2020).

Neuroprotective Effects

Further investigations into brominated compounds highlight their neuroprotective potential. The study on 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced neurotoxicity in mice demonstrated that bromocriptine, a brominated dopamine agonist, could offer protection against neurodegenerative damage by stimulating antioxidant mechanisms and acting as a free radical scavenger. This suggests a broader application of brominated compounds in neuroprotection and the treatment of neurodegenerative diseases (Muralikrishnan & Mohanakumar, 1998).

Anxiolytic and Antidepressant Properties

Brominated flavonoids, such as 6-Bromo-3'-nitroflavone, have been shown to exhibit selective affinity for benzodiazepine receptors, leading to potent anxiolytic-like effects without the myorelaxant and sedative side effects commonly associated with traditional benzodiazepines. This positions brominated compounds as potential candidates for safer anxiolytic and antidepressant medications (Wolfman et al., 1998).

Cellular and Molecular Research Applications

Bromodeoxyuridine (BrdU), a brominated analog of thymidine, is widely used in cellular and molecular biology to study cell proliferation, migration, and the time of origin of cells in the central nervous system. BrdU incorporation during DNA synthesis allows for the identification and tracking of newly synthesized cells in the brain, aiding in the understanding of neurogenesis and brain development (Miller & Nowakowski, 1988).

Toxicological Safety Profile

Toxicological studies on propoxazepam have provided insights into the safety profile of similar brominated compounds, indicating that acute and subchronic oral administrations do not produce significant toxic effects in animal models. This information is crucial for assessing the potential therapeutic use of such compounds in pharmaceutical formulations (Golovenko et al., 2020).

Safety And Hazards

The safety information for “7-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

properties

IUPAC Name

7-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c11-7-3-4-10-8(6-7)9(12)2-1-5-13-10/h3-4,6,9,12H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGEPJFQBBYSBQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C=CC(=C2)Br)OC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80599785
Record name 7-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol

CAS RN

1261999-53-4
Record name 7-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

104.9 g (0.64 mole) of 2,3-dihydro-1-benzoxepin-5(4H)-one are dissolved at room temperature in 780 ml of glacial acetic acid and then, while stirring vigorously at 10° C., 113.9 g (0.64 mole) of N-bromosuccinimide are introduced in portions so that the temperature does not exceed 18°-20° C. (about 30 min). The reaction is complete after about 4 hours (TLC check) and the mixture is poured into 3 l of vigorously stirred ice-water and then stirred for 30 minutes. The solid produced which is initially oily crystallizes completely after some time. The solid is filtered off with suction and washed with about 5 l of water. It is dried over calcium chloride in vacuo and crystallized in cyclohexane.
Quantity
104.9 g
Type
reactant
Reaction Step One
Quantity
780 mL
Type
solvent
Reaction Step One
Quantity
113.9 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol
Reactant of Route 2
7-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol
Reactant of Route 3
7-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol
Reactant of Route 4
7-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol
Reactant of Route 5
7-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol
Reactant of Route 6
7-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.